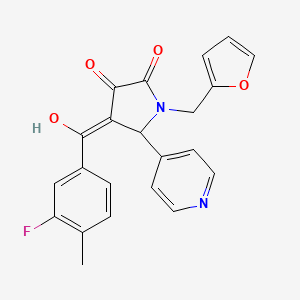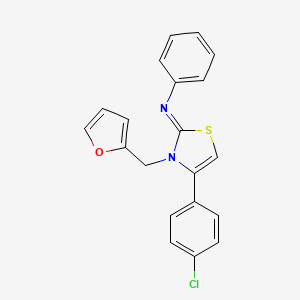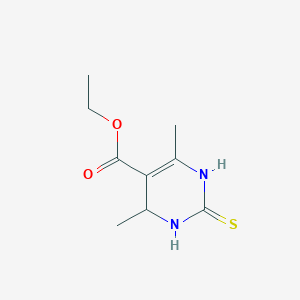![molecular formula C28H29N3O4S2 B12026484 4-[(5Z)-5-({3-[3-methyl-4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid CAS No. 624724-16-9](/img/structure/B12026484.png)
4-[(5Z)-5-({3-[3-methyl-4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[(5Z)-5-({3-[3-methyl-4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid is a complex organic compound with a unique structure that includes a pyrazole ring, a thiazolidine ring, and a butanoic acid moiety
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 4-[(5Z)-5-({3-[3-Methyl-4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butansäure umfasst in der Regel mehrere Schritte, die von kommerziell erhältlichen Ausgangsmaterialien ausgehen. Die wichtigsten Schritte umfassen die Bildung des Pyrazolrings, die Einführung des Thiazolidinrings und die abschließende Kupplung mit Butansäure. Jeder Schritt erfordert spezifische Reaktionsbedingungen, wie z. B. die Verwendung von Katalysatoren, Lösungsmitteln und Temperaturregelung.
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung würde wahrscheinlich eine Optimierung des Synthesewegs beinhalten, um die Ausbeute zu maximieren und die Kosten zu minimieren. Dies könnte die Verwendung von Durchflussreaktoren, fortschrittlichen Reinigungstechniken und skalierbaren Reaktionsbedingungen umfassen.
Chemische Reaktionsanalyse
Arten von Reaktionen
4-[(5Z)-5-({3-[3-Methyl-4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butansäure kann verschiedene chemische Reaktionen eingehen, darunter:
Oxidation: Diese Reaktion kann zusätzliche funktionelle Gruppen einführen oder bestehende modifizieren.
Reduktion: Diese Reaktion kann Doppelbindungen oder andere reduzierbare Gruppen reduzieren.
Substitution: Diese Reaktion kann eine funktionelle Gruppe durch eine andere ersetzen.
Häufige Reagenzien und Bedingungen
Häufige Reagenzien, die in diesen Reaktionen verwendet werden, umfassen Oxidationsmittel wie Kaliumpermanganat, Reduktionsmittel wie Natriumborhydrid und verschiedene Nukleophile für Substitutionsreaktionen. Reaktionsbedingungen umfassen typischerweise kontrollierte Temperaturen, spezifische Lösungsmittel und manchmal Katalysatoren, um die Reaktionen bis zur Vollendung zu treiben.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden. Beispielsweise könnte die Oxidation ein Carbonsäurederivat ergeben, während die Reduktion einen Alkohol ergeben könnte.
Wissenschaftliche Forschungsanwendungen
4-[(5Z)-5-({3-[3-Methyl-4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butansäure hat verschiedene wissenschaftliche Forschungsanwendungen:
Chemie: Sie kann als Baustein für die Synthese komplexerer Moleküle verwendet werden.
Biologie: Sie könnte Potenzial als biochemische Sonde oder als Leitverbindung in der Wirkstoffforschung haben.
Medizin: Ihre einzigartige Struktur könnte sie zu einem Kandidaten für therapeutische Anwendungen machen, wie z. B. entzündungshemmende oder krebshemmende Mittel.
Industrie: Sie könnte bei der Entwicklung neuer Materialien oder als Katalysator in chemischen Reaktionen verwendet werden.
Wirkmechanismus
Der Mechanismus, durch den 4-[(5Z)-5-({3-[3-Methyl-4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butansäure ihre Wirkung entfaltet, hängt von ihrer spezifischen Anwendung ab. In biologischen Systemen kann sie mit bestimmten molekularen Zielstrukturen, wie z. B. Enzymen oder Rezeptoren, interagieren, um deren Aktivität zu modulieren. Die beteiligten Signalwege könnten Signaltransduktion, Genexpression oder Stoffwechselprozesse umfassen.
Analyse Chemischer Reaktionen
Types of Reactions
4-[(5Z)-5-({3-[3-methyl-4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reducible groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce an alcohol.
Wissenschaftliche Forschungsanwendungen
4-[(5Z)-5-({3-[3-methyl-4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: It may have potential as a biochemical probe or as a lead compound in drug discovery.
Medicine: Its unique structure could make it a candidate for therapeutic applications, such as anti-inflammatory or anticancer agents.
Industry: It could be used in the development of new materials or as a catalyst in chemical reactions.
Wirkmechanismus
The mechanism by which 4-[(5Z)-5-({3-[3-methyl-4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butanoic acid exerts its effects depends on its specific application. In biological systems, it may interact with specific molecular targets, such as enzymes or receptors, to modulate their activity. The pathways involved could include signal transduction, gene expression, or metabolic processes.
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- 4-[(5Z)-5-({3-[3-Methyl-4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]propansäure
- 4-[(5Z)-5-({3-[3-Methyl-4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]essigsäure
Einzigartigkeit
Die Einzigartigkeit von 4-[(5Z)-5-({3-[3-Methyl-4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]butansäure liegt in ihrer spezifischen Kombination von funktionellen Gruppen und Ringen, die ihr einzigartige chemische und biologische Eigenschaften verleihen. Dies macht sie zu einer wertvollen Verbindung für verschiedene Anwendungen und zu einem Gegenstand laufender Forschung.
Eigenschaften
CAS-Nummer |
624724-16-9 |
|---|---|
Molekularformel |
C28H29N3O4S2 |
Molekulargewicht |
535.7 g/mol |
IUPAC-Name |
4-[(5Z)-5-[[3-[3-methyl-4-(2-methylpropoxy)phenyl]-1-phenylpyrazol-4-yl]methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]butanoic acid |
InChI |
InChI=1S/C28H29N3O4S2/c1-18(2)17-35-23-12-11-20(14-19(23)3)26-21(16-31(29-26)22-8-5-4-6-9-22)15-24-27(34)30(28(36)37-24)13-7-10-25(32)33/h4-6,8-9,11-12,14-16,18H,7,10,13,17H2,1-3H3,(H,32,33)/b24-15- |
InChI-Schlüssel |
JMAXMEUETZQQHO-IWIPYMOSSA-N |
Isomerische SMILES |
CC1=C(C=CC(=C1)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CCCC(=O)O)C4=CC=CC=C4)OCC(C)C |
Kanonische SMILES |
CC1=C(C=CC(=C1)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CCCC(=O)O)C4=CC=CC=C4)OCC(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![(5Z)-5-{[3-(4-Isobutoxy-3-methylphenyl)-1-phenyl-1H-pyrazol-4-YL]methylene}-3-isopropyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12026429.png)
![3-(4-chlorophenyl)-2-[(2,4-dichlorobenzyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B12026442.png)
![N'-[(E)-(3-bromophenyl)methylidene]-2-{[5-(4-methoxyphenyl)-4-(4-methylphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B12026448.png)
![3-{4-(4-ethoxyphenyl)-5-[(3-methylbenzyl)sulfanyl]-4H-1,2,4-triazol-3-yl}pyridine](/img/structure/B12026454.png)
![[4-bromo-2-[(E)-[[2-(naphthalen-1-ylamino)-2-oxoacetyl]hydrazinylidene]methyl]phenyl] 3,4-dimethoxybenzoate](/img/structure/B12026456.png)

![N-(4-Chlorophenyl)-6-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]hexanamide](/img/structure/B12026469.png)


![N-(3,5-Dichlorophenyl)-6-[(5E)-4-oxo-5-(2-thienylmethylene)-2-thioxo-1,3-thiazolidin-3-YL]hexanamide](/img/structure/B12026500.png)
![N-(Benzo[d][1,3]dioxol-5-yl)-2-(6,8-dichloro-4-oxoquinazolin-3(4H)-yl)acetamide](/img/structure/B12026506.png)
